molecular formula C25H23BrN6O4S B13773589 Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- CAS No. 64611-94-5

Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-

Cat. No.: B13773589
CAS No.: 64611-94-5
M. Wt: 583.5 g/mol
InChI Key: CDYOIEJXFJYWAF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzisothiazole core substituted with bromo (Br) and nitro (NO₂) groups at positions 5 and 7, respectively. The azo (-N=N-) bridge links the benzisothiazole to a phenyl ring bearing a diethylamino group (-N(C₂H₅)₂) at position 5 and a phenoxy (-O-C₆H₅) substituent at position 2. Such azo-acetamide derivatives are typically associated with applications in dyes, pharmaceuticals, or analytical reagents due to their chromophoric and electron-rich properties .

Properties

CAS No.

64611-94-5

Molecular Formula

C25H23BrN6O4S

Molecular Weight

583.5 g/mol

IUPAC Name

N-[2-[(5-bromo-7-nitro-1,2-benzothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H23BrN6O4S/c1-3-31(4-2)16-10-11-20(21(12-16)28-23(33)15-36-17-8-6-5-7-9-17)29-30-24-18-14-27-37-25(18)22(32(34)35)13-19(24)26/h5-14H,3-4,15H2,1-2H3,(H,28,33)

InChI Key

CDYOIEJXFJYWAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=NS3)[N+](=O)[O-])Br)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Reaction Type Reagents & Conditions Description
1 Halogenation & Nitration Bromination and nitration of 1,2-benzisothiazole Introduction of bromo and nitro groups at positions 5 and 7 on the benzisothiazole ring.
2 Diazotization & Azo Coupling Formation of diazonium salt followed by coupling with 5-(diethylamino)aniline The benzisothiazole derivative is diazotized and then coupled with 5-(diethylamino)aniline to form the azo bond.
3 Nucleophilic substitution / Amide formation Reaction of the azo compound with 2-phenoxyacetamide or its activated derivative Attachment of the phenoxyacetamide moiety to the phenyl ring, typically via amide bond formation.

Synthesis Details from Patents and Literature

  • According to patent WO1999014216A1 , related benzisothiazole derivatives are synthesized via selective substitution reactions on the benzisothiazole core, followed by azo coupling with aromatic amines bearing electron-donating groups such as diethylamino substituents.

  • The azo coupling step is typically performed under cold acidic conditions (0–5°C) to stabilize the diazonium salt intermediate and promote selective coupling.

  • The phenoxyacetamide group is introduced either by reacting the azo compound containing a suitable leaving group (e.g., halogen) with phenoxyacetamide or by coupling the amine group on the phenyl ring with phenoxyacetic acid derivatives using coupling agents like carbodiimides.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Water, ethanol, or mixed solvents Water/ethanol mixtures are common for diazotization and azo coupling steps.
Temperature 0–5°C for diazotization Low temperature prevents decomposition of diazonium salts.
pH Acidic (pH ~1–3) Maintains diazonium salt stability and promotes coupling.
Coupling agents Carbodiimides (e.g., EDC, DCC) Used for amide bond formation in phenoxyacetamide attachment.
Purification Recrystallization, chromatography Ensures removal of unreacted starting materials and side products.

Research Findings and Comparative Analysis

  • Studies indicate that the electron-withdrawing groups (bromo and nitro) on the benzisothiazole ring influence the azo coupling efficiency and the overall stability of the azo bond.

  • The diethylamino substituent on the phenyl ring enhances the solubility and electronic properties, facilitating better coupling yields.

  • The phenoxyacetamide group contributes to the compound's functional versatility, often introduced via amide bond formation using well-established peptide coupling chemistry.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Critical Parameters Outcome/Notes
Halogenation & Nitration Bromine, Nitric acid Electrophilic Aromatic Substitution Controlled temperature, stoichiometry Selective substitution on benzisothiazole
Diazotization NaNO2, HCl Formation of diazonium salt 0–5°C, acidic pH Stable diazonium intermediate
Azo Coupling 5-(Diethylamino)aniline Electrophilic aromatic substitution Cold acidic conditions Formation of azo bond between aromatic rings
Phenoxyacetamide Attachment Phenoxyacetic acid derivatives, Carbodiimides Amide bond formation Room temp to mild heating, coupling agents Introduction of phenoxyacetamide moiety

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Reduction of the nitro group: Formation of an amino derivative.

    Reduction of the azo linkage: Formation of two separate amine compounds.

    Substitution of the bromine atom: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy- is in the field of analytical chemistry, specifically through HPLC techniques. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead. This method allows for the isolation of impurities and is scalable for preparative separations, which are crucial in pharmacokinetic studies and drug formulation processes .

Antidiabetic and Antimicrobial Activities

Recent studies have explored the pharmacological potential of related compounds within the benzothiazine family, which includes derivatives like Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-. Research indicates that these compounds exhibit promising antidiabetic properties through mechanisms such as enzyme inhibition against alpha-glucosidase and alpha-amylase. In experimental models, these compounds demonstrated significant effects on biochemical parameters related to diabetes management, including fasting glucose levels and insulin sensitivity .

Moreover, benzothiazine derivatives have been recognized for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them candidates for further development as therapeutic agents .

Case Study: Antidiabetic Screening

A notable study screened synthetic heterocyclic compounds for their antidiabetic properties. The compound FA2 (related to benzothiazine derivatives) was evaluated using enzyme kinetics and molecular docking studies. Results indicated that FA2 had a significant inhibitory effect on key enzymes involved in carbohydrate metabolism. The study also included toxicological assessments and histopathological examinations of vital organs to ensure safety .

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of benzothiazine acetamide derivatives against a range of pathogens including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain modifications in the chemical structure enhanced antimicrobial activity significantly. This highlights the importance of structure-activity relationships in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound is largely dependent on its chemical structure. The presence of the azo linkage and nitro group allows it to interact with various biological targets. For instance, the compound may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physicochemical attributes of the target compound with analogous azo-acetamide derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Primary Application
Target Compound 1,2-Benzisothiazole 5-Br, 7-NO₂, azo-linked diethylaminophenyl, 2-phenoxy Pending confirmation* Estimated >500 N/A Potential dye/API intermediate
N-[5-(diethylamino)-2-[(5-nitro-2-thiazolyl)azo]phenyl]acetamide Thiazole 5-NO₂-thiazole, azo-linked diethylaminophenyl C₁₅H₁₈N₆O₃S 362.41 1.38 Research chemical
N-(2-((2,6-dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)-acetamide (Disperse Blue 79) Benzene 2,6-dicyano, 4-NO₂, azo-linked diethylaminophenyl C₂₄H₂₀N₈O₂ 468.47 N/A Textile dye
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide Triazole 4-benzyl, 4-bromophenoxymethyl, thioether linkage C₂₇H₂₇BrN₄O₂S 575.50 N/A Pharmaceutical intermediate

Notes:

  • *The molecular formula of the target compound is inferred as C₂₅H₂₂BrN₇O₄S based on its structure but requires experimental validation.

Functional and Application Differences

  • Dye Applications : Disperse Blue 79 and the target compound share azo chromophores, but the latter’s benzisothiazole core may shift absorption spectra toward longer wavelengths, making it suitable for specialized dyeing processes.
  • Pharmaceutical Potential: highlights phenoxy-acetamides in pharmacopeial standards (e.g., Impurity C in EP guidelines ), suggesting the target compound’s phenoxy group could align with bioactive motifs. However, the bromo-nitro-benzisothiazole system may introduce toxicity concerns, necessiting rigorous safety profiling .
  • Synthetic Complexity : The benzisothiazole core in the target compound requires multi-step synthesis compared to simpler benzene or thiazole-based analogues, impacting scalability .

Biological Activity

Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-, often referred to as compound 64611-94-5, is a synthetic organic compound with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23BrN6O4S, with a molecular weight of approximately 583.46 g/mol. The compound features a complex structure that includes a benzisothiazole moiety, which is known for its biological activity.

Mechanisms of Biological Activity

Research has indicated that compounds similar to acetamide exhibit various biological activities including:

  • Cytotoxicity : Studies have shown that derivatives of benzisothiazole can possess significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human promyelotic leukemia HL-60 cells .
  • Antimicrobial Activity : The presence of the benzisothiazole ring suggests potential antimicrobial properties. Compounds with similar structures have demonstrated inhibitory effects against various bacterial strains and fungi .
  • Enzyme Inhibition : Some studies indicate that related compounds may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Cytotoxicity Studies

A study investigating the cytotoxic effects of related benzazepines found that certain derivatives exhibited cytotoxicity significantly higher than that of dopamine, indicating potential applications in cancer therapy .

Antimicrobial Activity

Research has shown that compounds similar to acetamide can exhibit moderate to significant antimicrobial activity. For example, derivatives were screened against a variety of pathogens including Escherichia coli and Staphylococcus aureus, demonstrating their potential as antimicrobial agents .

Enzyme Inhibition

In vitro assays have revealed that compounds with similar structures show promising results in inhibiting cholinesterase enzymes, which could be beneficial in treating conditions like Alzheimer’s disease .

Data Table: Summary of Biological Activities

Activity Description Reference
CytotoxicityInduces apoptosis in HL-60 leukemia cells
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits AChE and BChE

Q & A

Q. What are the critical steps in synthesizing this acetamide derivative, and how are reaction conditions optimized?

The synthesis involves multi-step processes, including:

  • Formation of the azo linkage : Coupling diazonium salts with aromatic amines under controlled pH (4–6) and low temperature (0–5°C) to prevent decomposition .
  • Cyclization of benzisothiazole : Requires bromine and nitro group protection to avoid side reactions, using anhydrous DMF as a solvent .
  • Final acetamide assembly : Nucleophilic substitution between activated phenoxy intermediates and acetamide precursors in the presence of potassium carbonate (K₂CO₃) .
    Optimization : Reaction yields improve with slow reagent addition, inert atmospheres (N₂/Ar), and TLC monitoring (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns protons on the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and aromatic regions (δ 6.8–8.2 ppm for benzisothiazol and phenoxy) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z ~600) and purity (>95% by area normalization) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How do functional groups (e.g., bromine, nitro) influence reactivity?

  • Bromine : Participates in Suzuki couplings for further derivatization but requires palladium catalysts .
  • Nitro group : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., azo bond formation). However, it may reduce solubility in polar solvents .
  • Diethylamino group : Acts as an electron donor, stabilizing intermediates during synthesis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Replace bromine with chlorine or methoxy groups to assess halogen-dependent bioactivity .
  • Azo linker modification : Substitute with amide or sulfonamide groups to evaluate binding affinity changes .
  • Biological assays : Test analogs against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence polarization or SPR .
    Example SAR finding : Bromine at position 5 enhances inhibitory potency against tyrosine kinases by 40% compared to chlorine analogs .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Assay standardization : Use consistent buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0) to minimize variability in enzyme inhibition results .
  • Control for redox activity : Nitro groups may interfere with MTT assays; validate results via orthogonal methods like ATP quantification .
  • Solvent effects : DMSO concentrations >1% can denature proteins; optimize solubility using cyclodextrins or PEG .

Q. What strategies improve yield in large-scale syntheses?

  • Catalyst screening : Use Pd(OAc)₂/XPhos for Suzuki couplings to reduce side products .
  • Microwave-assisted synthesis : Reduces reaction time for azo bond formation from 12 hours to 30 minutes .
  • Workup optimization : Extract impurities via liquid-liquid extraction (chloroform/water) instead of column chromatography .

Q. How can computational methods aid in studying this compound?

  • Docking simulations : Predict binding modes with targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., azo bond’s electrophilicity) .
  • ADMET prediction : Use SwissADME to estimate logP (~3.5) and cytochrome P450 interactions .

Methodological Notes

  • Advanced purity checks : Use HRMS (High-Resolution Mass Spectrometry) for isotopic pattern validation .
  • Controlled storage : Store at -20°C under desiccation to prevent azo bond hydrolysis .

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